small cardioactive peptide B

Description

Properties

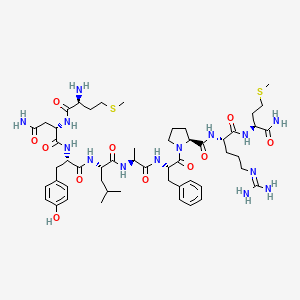

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80N14O11S2/c1-29(2)25-37(63-48(74)38(26-32-15-17-33(67)18-16-32)64-49(75)39(28-42(54)68)62-45(71)34(53)19-23-78-4)47(73)59-30(3)44(70)65-40(27-31-11-7-6-8-12-31)51(77)66-22-10-14-41(66)50(76)61-36(13-9-21-58-52(56)57)46(72)60-35(43(55)69)20-24-79-5/h6-8,11-12,15-18,29-30,34-41,67H,9-10,13-14,19-28,53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,73)(H,60,72)(H,61,76)(H,62,71)(H,63,74)(H,64,75)(H,65,70)(H4,56,57,58)/t30-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDATZUYVZKJKRE-SXMXEBDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80N14O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-43-0 | |

| Record name | Small cardioactive peptide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

small cardioactive peptide B biological function

An In-depth Technical Guide to the Biological Functions of Small Cardioactive Peptide B (SCP-B)

Abstract

Small Cardioactive Peptide B (SCP-B) is a pivotal neuropeptide primarily identified in invertebrate nervous systems, most notably within molluscan species such as Aplysia californica.[1] Despite its discovery in simpler organisms, the study of SCP-B provides profound insights into the fundamental principles of cardiovascular regulation, neuromodulation, and the integration of physiological systems. This technical guide offers a comprehensive examination of the core biological functions of SCP-B, its molecular mechanisms of action, and robust methodologies for its investigation. We will delve into its role as a potent modulator of cardiac and muscular tissue, its function as a cotransmitter in neural circuits governing behavior, and the signaling cascades it initiates. This document is intended for researchers, neurobiologists, and drug development professionals seeking a detailed understanding of SCP-B's physiological significance and its utility as a model for peptidergic signaling.

Introduction: The Discovery and Nature of SCP-B

Small Cardioactive Peptide B is a member of a family of neuropeptides recognized for their significant effects on heart function.[1] It is a cotransmitter found within motor neurons and interneurons of various molluscan species, including Lymnea, Aplysia, and Clione.[2] Structurally, SCP-B is a nonapeptide with the amino acid sequence: Met-Asn-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH2. Its discovery was a key step in understanding that neuropeptides can act as crucial signaling molecules that coexist and are co-released with classical neurotransmitters, thereby adding a sophisticated layer of modulation to synaptic transmission.[2][3] The study of such peptides in invertebrates offers a unique advantage due to their relatively simpler and more accessible nervous systems, providing a tractable platform to dissect complex neurobiological processes.[4][5]

Core Biological Functions of SCP-B

SCP-B is a pleiotropic molecule, meaning it exerts multiple effects on different physiological systems. Its functions are not isolated but are part of an integrated network that controls an organism's behavior and homeostasis.

Cardiovascular Modulation

The most defining characteristic of SCP-B, as its name implies, is its potent effect on cardiac tissue. In model organisms like Aplysia, SCP-B modulates both the rate and force of heart contractions.[1] This action is critical for the animal's ability to adapt its circulatory performance in response to physiological demands such as stress, feeding, or locomotion.[1] By acting on cardiac muscle, SCP-B ensures that blood flow and oxygenation are appropriately matched to the metabolic state of the organism.

Neuromodulation of Motor Systems

Beyond the heart, SCP-B is a key player in the central nervous system (CNS) and at the neuromuscular junction, where it modulates muscle activity and motor programs.

-

Feeding Behavior: SCP-B is strongly implicated in the control of feeding. It is present in the buccal and cerebral ganglia, which are central to controlling the feeding apparatus in mollusks.[6] Application of SCP-B initiates and enhances rhythmic peristaltic contractions of the esophagus, a key component of swallowing.[7][8] This suggests SCP-B acts to arouse and coordinate the motor programs necessary for food consumption.[2][6]

-

Locomotion and Arousal: Research in the nudibranch Melibe leonina has shown that SCP-B plays an integrative role in exciting motor programs for both feeding and locomotion.[7][8] Injection of SCP-B into intact animals leads to a significant increase in crawling and swimming behaviors, particularly at night, suggesting a role in general arousal and the promotion of activity.[8]

Molecular Mechanism of Action

The diverse physiological effects of SCP-B are mediated by its interaction with specific cell surface receptors, which in turn activate intracellular signaling cascades. The primary and most well-characterized pathway involves the second messenger cyclic adenosine monophosphate (cAMP).

The SCP-B Signaling Cascade

SCP-B exerts its effects by binding to specific receptors on target cells, triggering a signaling cascade that leads to a physiological response.[1] In many tissues, including the neuromuscular synapse and central nervous system, this action involves the stimulation of adenylate cyclase, the enzyme responsible for converting ATP into cAMP.[2][6] This elevation of intracellular cAMP is a key step in the peptide's modulatory action.[3] The increased cAMP levels then typically activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, such as ion channels or contractile proteins, to alter their activity and produce the final cellular response.

The responsiveness of adenylate cyclase to SCP-B is dose-dependent and does not appear to desensitize quickly, allowing for sustained modulation.[6]

Visualization of the SCP-B Signaling Pathway

Caption: The SCP-B signaling pathway, initiated by peptide binding and mediated by cAMP.

Methodologies for Investigating SCP-B Function

A multi-faceted experimental approach is required to fully elucidate the function of SCP-B. The following protocols represent core, validated methodologies in the field.

Protocol: Ex Vivo Muscle/Organ Perfusion Assay

This protocol is foundational for quantifying the physiological effects of SCP-B on contractile tissues like the heart or esophagus.

Causality: The ex vivo setup isolates the target organ from systemic influences, ensuring that any observed changes in contractility are a direct result of the applied peptide. Using a force transducer provides a quantitative, real-time measure of both the force and frequency of contractions.

Methodology:

-

Dissection: Carefully dissect the target organ (e.g., Aplysia heart or Melibe esophagus) in a chilled saline solution appropriate for the species to maintain tissue viability.

-

Mounting: Secure one end of the tissue to a fixed anchor within an organ bath and the other end to an isometric force transducer.

-

Perfusion and Equilibration: Perfuse the organ bath with oxygenated saline at a constant flow rate and temperature. Allow the preparation to equilibrate for at least 30 minutes until a stable baseline rhythm is established.

-

Baseline Recording: Record the baseline contractile activity (force and frequency) for 10-15 minutes.

-

Peptide Application: Introduce SCP-B into the perfusing saline at the desired concentration. This is achieved by switching to a saline reservoir containing the peptide.

-

Response Recording: Record the changes in contractile activity until a new steady state is reached.

-

Washout: Switch the perfusion back to the control saline to wash out the peptide and observe if the activity returns to baseline. This step is critical to validate that the observed effect was due to the peptide and not tissue degradation.

-

Data Analysis: Measure the amplitude and frequency of contractions before, during, and after peptide application.

Visualization of the Ex Vivo Perfusion Workflow

Caption: Workflow for an ex vivo organ perfusion experiment to test SCP-B effects.

Protocol: Adenylate Cyclase Activity Assay

This biochemical assay directly measures the activation of a key enzyme in the SCP-B signaling pathway.

Causality: By measuring the production of cAMP in tissue homogenates, this assay provides direct evidence that SCP-B's receptor is coupled to the activation of adenylate cyclase, validating the proposed signaling mechanism.

Methodology:

-

Tissue Homogenization: Dissect relevant tissues (e.g., CNS ganglia, salivary glands) and homogenize them in a cold buffer solution containing protease inhibitors and phosphodiesterase inhibitors (to prevent cAMP degradation).

-

Reaction Setup: In separate tubes, combine the tissue homogenate with a reaction mixture containing ATP (the substrate for adenylate cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and varying concentrations of SCP-B (from 0 to a saturating concentration, e.g., 10⁻⁵ M).

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., cold ethanol or by boiling) to denature the enzymes.

-

cAMP Quantification: Centrifuge the tubes to pellet the protein debris. Measure the amount of cAMP produced in the supernatant using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.

-

Data Analysis: Plot the amount of cAMP produced as a function of the SCP-B concentration. Determine key parameters such as the EC₅₀ (the concentration of SCP-B that produces half-maximal stimulation).

Quantitative Analysis of SCP-B Activity

The effects of SCP-B are dose-dependent. Quantifying this relationship is crucial for understanding its physiological potency.

Dose-Response Characteristics

The following table summarizes representative quantitative data for SCP-B's effect on adenylate cyclase, a key indicator of its cellular activity.

| Tissue/System | Parameter Measured | Effective Concentration (EC₅₀) | Reference |

| Planorbarius corneus CNS Ganglia | Adenylate Cyclase Activity | ~ 0.1 µM | [6] |

| Planorbarius corneus Salivary Glands | Adenylate Cyclase Activity | ~ 0.1 µM | [6] |

| Planorbarius corneus Buccal Mass | Adenylate Cyclase Activity | ~ 0.1 µM | [6] |

Implications for Research and Drug Development

The study of SCP-B and similar invertebrate neuropeptides holds significant value beyond basic science.

-

Model for Neuromodulation: SCP-B provides an excellent model for understanding how neuropeptides modulate neural circuits and shape behavior. The principles of cotransmission and G-protein coupled signaling are highly conserved across the animal kingdom.[3]

-

Therapeutic Insights: While direct application in humans is unlikely, understanding the structure-function relationships of potent cardioactive and neuromodulatory peptides can inform the design of novel therapeutics.[1] For instance, studying how SCP-B achieves its high potency and specificity could guide the development of peptide-based drugs for cardiovascular or neurological conditions. The conservation of neuropeptide families and their functions across evolution highlights the translational relevance of these invertebrate models.[5]

References

- SCPb:Small Cardioactive Peptide - Ontosight AI. (URL: )

- Small Cardioactive Peptide B - LKT Labs. (URL: )

- Neuropeptide function: the invertebr

-

Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina | Integrative Organismal Biology | Oxford Academic. (URL: [Link])

-

Effects of the Small Cardioactive Peptide B (SCPB) on Adenylate Cyclase of the Central Nervous System and Peripheral Organs of the Freshwater Snail Planorbarius Corneus - PubMed. (URL: [Link])

-

The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PubMed. (URL: [Link])

-

Peptide neuromodulation in invertebrate model systems - PMC - NIH. (URL: [Link])

-

Decoding Neuropeptide Complexity: Advancing Neurobiological Insights from Invertebrates to Vertebrates through Evolutionary Perspectives - PubMed. (URL: [Link])

Sources

- 1. ontosight.ai [ontosight.ai]

- 2. Small Cardioactive Peptide B - LKT Labs [lktlabs.com]

- 3. Neuropeptide function: the invertebrate contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide neuromodulation in invertebrate model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding Neuropeptide Complexity: Advancing Neurobiological Insights from Invertebrates to Vertebrates through Evolutionary Perspectives - PubMed [47.251.13.51:8081]

- 6. Effects of the small cardioactive peptide B (SCPB) on adenylate cyclase of the central nervous system and peripheral organs of the freshwater snail Planorbarius corneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to the Neuropeptide SCP-B (MNYLAFPRMamide)

The study of neuropeptides offers a fascinating window into the complex tapestry of neuronal communication. Unlike classical neurotransmitters, peptides like the Small Cardioactive Peptide B (SCP-B) act as modulators, fine-tuning the activity of entire neural circuits to orchestrate complex behaviors. The specific nonapeptide, Methionyl-Asparaginyl-Tyrosyl-Leucyl-Alanyl-Phenylalanyl-Prolyl-Arginyl-Methioninamide (MNYLAFPRMamide), is a classic example of this class, first identified in molluscan systems but holding broader implications for understanding neuromodulation.[1]

This guide is structured not as a mere collection of protocols, but as a logical workflow. We begin with the de novo creation of the molecule, proceed to its rigorous validation, and culminate in the assessment of its biological function. Each step is designed to be a self-validating system, ensuring that the material used in downstream functional assays is of the highest possible quality and that the resulting data is both reliable and reproducible. This is the bedrock of sound scientific inquiry and the foundation upon which trustworthy drug development is built.

Introduction to SCP-B: A Molluscan Neuromodulator

Small Cardioactive Peptide B (SCP-B) is a member of a family of neuropeptides originally isolated from the nervous systems of gastropod molluscs such as Aplysia, Lymnaea, and Helix.[1][2][3] The canonical sequence for SCP-B is MNYLAFPRMamide, a nonapeptide characterized by a C-terminal amidation, which is critical for its biological activity and protects it from C-terminal degradation by carboxypeptidases.

In invertebrates, SCP-B functions as a potent neuromodulator, often co-released with classical neurotransmitters like acetylcholine and other neuropeptides such as SCP-A.[2][4] It is deeply involved in regulating a variety of physiological processes, including:

-

Feeding and Gut Motility: SCP-B plays a significant role in the control of feeding behaviors and modulates the contractions of muscles in the digestive system.[2][4]

-

Cardioactivity: As its name suggests, it has excitatory effects on cardiac muscle, influencing heart rate and contraction force.[1]

-

Locomotion: Studies have shown that SCP-B can initiate and enhance motor programs for activities like crawling and swimming.[4][5]

Genomic and transcriptomic analyses have revealed that SCP-A and SCP-B are derived from a common prohormone, which undergoes post-translational modifications, including proteolytic cleavage and C-terminal amidation, to yield the mature, active peptides.[3][6][7] The study of synthetic SCP-B provides an invaluable tool for dissecting its specific contributions to neural circuit function and for exploring the pharmacology of its cognate receptors.

De Novo Synthesis and Purification of MNYLAFPRMamide

The foundation of any peptide-based research is the availability of a highly pure and structurally confirmed peptide. While recombinant expression is possible, chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) offers unparalleled control over sequence and modifications, such as the critical C-terminal amide.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of MNYLAFPRMamide on a Rink Amide resin, which generates the C-terminal amide upon cleavage.

Rationale: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is chosen for its mild deprotection conditions (using a base like piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step. The Rink Amide resin is selected specifically to yield a C-terminal amide.

Materials:

-

Rink Amide MBHA Resin (0.5 mmol/g loading)

-

Fmoc-protected amino acids: Fmoc-Met-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Methodology:

-

Resin Preparation: Swell 1g of Rink Amide resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

First Amino Acid Coupling (Fmoc-Met-OH):

-

Deprotect the resin by adding 10 mL of 20% piperidine/DMF. Agitate for 5 minutes, drain. Repeat with a 15-minute incubation.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

In a separate vial, pre-activate the first amino acid: Dissolve Fmoc-Met-OH (4 equivalents to resin loading), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin test; negative result indicates success).

-

-

Chain Elongation (Cycles for Arg to Met): For each subsequent amino acid (Fmoc-Arg(Pbf)-OH through Fmoc-Met-OH):

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using 20% piperidine/DMF as described in step 2.

-

Washing: Wash the resin as described in step 2.

-

Coupling: Pre-activate and couple the next Fmoc-amino acid as described in step 2. Confirm with a Kaiser test.

-

-

Final Deprotection: After the final amino acid (N-terminal Methionine) is coupled, perform a final Fmoc deprotection step.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DMF, then DCM, and dry it under vacuum.

-

Add 10 mL of the cleavage cocktail to the resin. Agitate gently at room temperature for 3 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups (Pbf, tBu, Trt).

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it dropwise to 50 mL of ice-cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Experimental Protocol: Reversed-Phase HPLC Purification

Rationale: RP-HPLC is the gold standard for peptide purification.[8] It separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected species) based on hydrophobicity. A C18 column is a versatile choice for peptides of this size.[8]

Instrumentation & Consumables:

-

Preparative HPLC system with a UV detector

-

C18 Preparative Column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)[8]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A, with a small amount of ACN or acetic acid if solubility is an issue.[9] Filter through a 0.45 µm syringe filter.

-

Method Development:

-

Equilibrate the column with 95% A / 5% B.

-

Inject a small analytical amount of the crude peptide.

-

Run a linear gradient from 5% B to 65% B over 60 minutes. Monitor the chromatogram at 214 nm (peptide backbone) and 280 nm (Tyrosine).

-

Identify the major peak corresponding to the target peptide.

-

-

Preparative Run:

-

Load the bulk of the crude peptide onto the equilibrated column.

-

Run a focused gradient based on the elution time from the analytical run. For example, if the peptide eluted at 35% B, a preparative gradient might run from 25% to 45% B over 40 minutes.

-

Collect fractions corresponding to the main peak.

-

-

Post-Purification:

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the fractions with >98% purity.

-

Lyophilize (freeze-dry) the pooled fractions to obtain a stable, fluffy white powder.

-

Physicochemical Quality Control: The Identity and Purity Mandate

Before any functional studies, the synthesized peptide must be rigorously characterized to confirm its identity and purity. This is a non-negotiable step for ensuring data integrity. The primary techniques are Mass Spectrometry and Analytical HPLC.[10][11]

Data Presentation: Analytical Characterization Summary

| Parameter | Method | Purpose | Expected Result for MNYLAFPRMamide |

| Identity | Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the peptide. | Calculated Monoisotopic Mass: 1154.55 Da. Observed [M+H]⁺: ~1155.56 m/z. |

| Purity | Analytical RP-HPLC | Quantifies the purity of the final product. | A single major peak representing ≥98% of the total integrated peak area at 214 nm. |

Protocol: Mass Spectrometry (MS) Analysis

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for determining the molecular weight of peptides with high accuracy.[10] It confirms that the correct sequence was synthesized.

Methodology:

-

Prepare a dilute solution of the purified peptide (~10 µg/mL) in 50:50 Water/ACN with 0.1% formic acid.

-

Infuse the sample directly into the ESI-MS source.

-

Acquire the mass spectrum in positive ion mode.

-

The primary ion observed should be the protonated molecular ion [M+H]⁺. Doubly charged ions [M+2H]²⁺ may also be present at half the m/z value.

-

Compare the observed mass to the theoretical mass calculated from the peptide sequence (MNYLAFPRMamide).

Protocol: Analytical RP-HPLC for Purity Assessment

Rationale: This method uses a smaller-bore column and a faster gradient than the preparative method to provide a high-resolution snapshot of the sample's purity.[12]

Methodology:

-

System: Analytical HPLC with C18 column (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phases: As per preparative method (0.1% TFA in water/ACN).

-

Gradient: A standard linear gradient, e.g., 5% to 95% B over 30 minutes.

-

Detection: UV at 214 nm.

-

Analysis: Inject ~10-20 µg of the final lyophilized product. Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Biological Activity Assessment: An Ex Vivo Gut Motility Assay

With a pure, validated peptide in hand, the next logical step is to confirm it is biologically active. Based on the known function of SCP-B, an ex vivo muscle contraction assay is a direct and physiologically relevant test.[2]

Rationale: This assay provides a direct measure of the peptide's effect on smooth muscle tissue, a known physiological target of SCP-B. It serves as a crucial validation that the synthetic peptide correctly mimics the function of the native molecule.

Materials:

-

Live molluscs (e.g., pond snail Lymnaea stagnalis)

-

Dissection microscope and tools

-

Physiological saline solution appropriate for the species

-

Organ bath with an isometric force transducer

-

Data acquisition system

-

Purified MNYLAFPRMamide stock solution

Step-by-Step Methodology:

-

Tissue Preparation:

-

Euthanize a snail and dissect out the foregut (esophagus).

-

Mount the tissue vertically in the organ bath filled with aerated physiological saline at a constant temperature.

-

Connect one end of the tissue to a fixed point and the other to the force transducer.

-

Apply a small amount of resting tension and allow the tissue to equilibrate for 30-60 minutes, replacing the saline periodically until a stable baseline of spontaneous contractions is observed.

-

-

Peptide Application:

-

Prepare a dose-response curve by adding cumulative concentrations of MNYLAFPRMamide to the bath (e.g., from 10⁻⁹ M to 10⁻⁶ M).

-

Allow the tissue to respond to each concentration for a set period (e.g., 5 minutes) before adding the next dose.

-

-

Data Acquisition and Analysis:

-

Record the contractile force and frequency throughout the experiment.

-

Measure the change in contraction amplitude and/or frequency from baseline at each peptide concentration.

-

Plot the response as a function of peptide concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

-

Control: Perform a control experiment using the vehicle (saline) alone to ensure the observed effects are due to the peptide.

Proposed Mechanism of Action and Signaling Pathway

Evidence suggests that SCP-B exerts its effects through G-protein coupled receptors (GPCRs), leading to an increase in intracellular cyclic AMP (cAMP).[13] This second messenger then activates downstream effectors, such as Protein Kinase A (PKA), to modulate cellular activity, for instance, by phosphorylating ion channels or contractile proteins.

Visualization: SCP-B Signaling Workflow

The following diagram illustrates the complete workflow from synthesis to a proposed signaling event, emphasizing the validation checkpoints.

Caption: Workflow from peptide synthesis to its proposed signaling cascade.

References

-

Kellett, E., et al. (1999). Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron. PubMed. [Link]

-

Lee, C. A., et al. (2021). Comparative Analysis of Neuropeptides in Homologous Interneurons and Prohormone Annotation in Nudipleuran Sea Slugs. ResearchGate. [Link]

-

Pawar, S. S., & Tatuskar, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]

-

Cuthbertson, L., et al. (1993). Seven FMRFamide-related and two SCP-related cardioactive peptides from Helix. PubMed. [Link]

-

Mahon, A. C., et al. (1985). The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule. Proceedings of the National Academy of Sciences. [Link]

-

Pawar, S. S., & Tatuskar, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

-

Newcomb, J. M., et al. (2009). The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina. Integrative and Comparative Biology. [Link]

-

Scheller, R. H., et al. (1985). The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule. PNAS. [Link]

-

Watson, W. H., et al. (2020). The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina. PubMed. [Link]

-

Thériault, M., et al. (2007). Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. PubMed. [Link]

Sources

- 1. Seven FMRFamide-related and two SCP-related cardioactive peptides from Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. biovera.com.au [biovera.com.au]

- 9. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijsra.net [ijsra.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. Small Cardioactive Peptide B - LKT Labs [lktlabs.com]

A Technical Guide to the Role of Small Cardioactive Peptide B (SCP-B) in Modulating Aplysia Feeding Behavior

Prepared for: Researchers, Neuroscientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The marine mollusk Aplysia californica serves as a quintessential model for neurobiology, offering unparalleled insights into the cellular and molecular underpinnings of behavior. Its relatively simple and well-defined nervous system allows for the detailed study of how neuronal circuits generate and modify behaviors like feeding. Feeding in Aplysia is a rhythmic behavior driven by a Central Pattern Generator (CPG) located within the buccal ganglion. The output of this CPG is not fixed; it is dynamically shaped by a class of signaling molecules known as neuromodulators. This guide provides a detailed examination of a key player in this process: Small Cardioactive Peptide B (SCP-B). We will explore the localization of SCP-B within the feeding circuitry, delineate its cellular and synaptic mechanisms of action, and connect these neurophysiological effects to their behavioral consequences. Furthermore, this document provides robust, field-proven protocols for the electrophysiological, anatomical, and behavioral analysis of SCP-B function, designed to equip researchers with the practical knowledge required to investigate this and similar neuromodulatory systems.

Introduction: The Aplysia Feeding Circuit as a Model for Neuromodulation

For decades, the study of Aplysia californica has yielded fundamental discoveries in neuroscience, particularly in the fields of learning, memory, and behavioral control.[1][2] One of its most well-characterized behaviors is feeding, a multi-phase process involving appetitive (searching) and consummatory (biting, swallowing) actions.[3][4] The consummatory phase is orchestrated by the buccal mass, a muscular feeding apparatus, which is controlled by a CPG within the buccal ganglia.[2][5][6] This CPG is a network of interconnected neurons that generates the basic rhythmic motor patterns for feeding movements like radula protraction and retraction.[3]

However, the behavioral output must be flexible. An animal must be able to initiate, terminate, and modify its feeding movements based on internal states (e.g., hunger) and external cues (e.g., food quality). This flexibility is largely conferred by neuromodulators—substances that reconfigure the properties of neurons and synapses to alter the output of the CPG. The Small Cardioactive Peptides (SCPs), and SCP-B in particular, have been identified as profoundly important modulators in this system.[7][8] Their high concentration in the buccal ganglion points to a specialized and critical role in the regulation of feeding.[7][8]

The Neuromodulator: Discovery and Localization of SCP-B

SCP-B is a neuropeptide that, along with the related SCP-A, was first identified through bioassays on isolated snail hearts.[8] Subsequent work revealed that both peptides are derived from a common precursor protein and are widely distributed throughout the Aplysia nervous system.[9]

Crucially for the study of feeding, SCP-B is highly concentrated in the buccal ganglia.[7][8] Immunocytological studies have precisely localized SCP-B to specific, identified neurons within the feeding circuit.[7][10] These include:

-

The large paired motor neurons B1 and B2 , which innervate the gut.[7][9][10]

-

Motor neuron B15 , which innervates the accessory radula closer (ARC) muscle.[11]

-

Clusters of other small and large neurons within the ganglion.[7][8][10]

-

Afferent fibers within the esophageal nerve, which relay sensory information from the gut.[12]

This specific anatomical distribution strongly suggests that SCP-B acts at multiple levels of the feeding circuit, functioning as a motor neuron cotransmitter, an interneuronal signaling molecule, and a conveyor of sensory feedback. The presence of SCP-B immunoreactivity in neuron B15, which itself is excited by SCP-B, suggests the peptide may act in an autocrine or paracrine fashion to sustain or amplify motor output.[11]

Cellular and Circuit-Level Mechanisms of Action

SCP-B exerts its influence by directly altering the intrinsic electrical properties of target neurons and modifying the strength of synaptic connections between them. Application of SCP-B to the isolated buccal ganglion can induce or modify rhythmic motor patterns, demonstrating its powerful effect on the CPG.

Modulation of Identified Neurons and Synapses

SCP-B is primarily an excitatory modulator within the buccal CPG. It acts on various cellular targets to reconfigure the circuit, promoting a state conducive to consummatory feeding behaviors.

| Target Neuron/Circuit Element | Observed Effect of SCP-B | Reference(s) |

| Motor Neuron B15 | Direct excitation (depolarization), leading to increased firing and enhanced muscle contraction. | [11] |

| Interneurons B4/B5 | Elicits synaptically-induced bursting patterns. | [11] |

| Interneuron B63 | Increases excitability, contributing to the reliable initiation of motor programs. | [12] |

| General Circuit Effect | Induces repetitive inhibitory postsynaptic potentials (IPSPs) in motor neurons like B15 and B16. | [11] |

| Esophageal Nerve (EN) Input | Released from EN afferents to help configure egestive (rejection) motor programs. | [12] |

Intracellular Signaling Pathway

While the specific SCP-B receptor in Aplysia has not been fully cloned and characterized, neuropeptide signaling in invertebrates typically occurs via G-protein coupled receptors (GPCRs) that activate second messenger cascades.[13] Based on studies of analogous systems, SCP-B binding is hypothesized to activate a G-protein, which in turn stimulates an effector enzyme like adenylyl cyclase.[14] This leads to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of target proteins, such as ion channels, to alter neuronal excitability.[14]

Behavioral Consequences of SCP-B Modulation

The cellular effects of SCP-B translate into significant changes in the animal's feeding behavior. By enhancing the excitability of key motor neurons and interneurons, SCP-B contributes to a more robust and sustained feeding response. It is a component of a larger modulatory system that allows the animal to switch between different feeding patterns, such as ingestion and rejection.[2][12] For instance, the release of SCP from esophageal nerve afferents is associated with the generation of egestive motor programs, used to expel non-food items.[12] This demonstrates that the behavioral outcome of SCP-B release is context-dependent, relying on which neurons are releasing it and what other inputs the circuit is receiving. This functional plasticity is essential for adaptive feeding.

Methodological Guide for Studying SCP-B Function

Investigating the role of SCP-B requires a combination of neurophysiological, anatomical, and behavioral techniques. The following section provides streamlined, validated protocols for core experiments.

Experimental Workflow Overview

A typical investigation into the function of a neuromodulator like SCP-B follows a logical progression from isolating the neural circuit to observing its activity and response to the modulator, and finally correlating this with whole-animal behavior.

Protocol 1: In Vitro Electrophysiology of the Buccal Ganglion

This protocol allows for direct measurement of the effects of SCP-B on identified neurons within the isolated buccal ganglion.

-

Rationale: Removing the ganglia from the animal allows for a stable recording environment and precise pharmacological control. The connective tissue sheath is removed to allow penetration of the neurons with sharp microelectrodes.

-

Methodology:

-

Anesthetization: Anesthetize an Aplysia californica (150-250 g) by injecting an isotonic solution of MgCl2 (337 mM), equivalent to 50% of the animal's body weight.[5][15]

-

Dissection: Dissect out the cerebral and buccal ganglia, keeping the cerebral-buccal connectives (CBCs) intact.[5] Transfer to a dissecting dish containing a 50:50 mixture of artificial seawater (ASW) and isotonic MgCl2 to maintain anesthesia and reduce muscle contraction.[5][15]

-

Desheathing: Pin the ganglia to a Sylgard-coated dish. The connective tissue sheath covering the neurons must be carefully removed using fine forceps and microscissors.[5][15] A brief, standardized protease treatment (e.g., Dispase) can facilitate this process, but must be thoroughly washed out.[16]

-

Recording Setup: Transfer the desheathed ganglia to a small-volume recording chamber and continuously perfuse with chilled (14-16°C) ASW.[15]

-

Intracellular Recording: Using a micromanipulator, impale identified neurons (e.g., B15) with sharp glass microelectrodes (6-15 MΩ resistance) filled with 0.6 M K2SO4 or 3 M KCl.[15][16]

-

Baseline Activity: Record the resting membrane potential and any spontaneous firing activity for at least 10-15 minutes to establish a stable baseline.

-

SCP-B Application: Switch the perfusion to ASW containing a known concentration of synthetic SCP-B (e.g., 10⁻⁶ M).

-

Data Acquisition: Record changes in membrane potential, input resistance, and firing frequency for the duration of the application and subsequent washout period.

-

Protocol 2: Immunohistochemistry for SCP-B Localization

This method visualizes the distribution of SCP-B within the ganglion, confirming its presence in specific neurons.

-

Rationale: Using an antibody specific to SCP-B allows for the precise mapping of peptidergic neurons and their projections, providing an anatomical framework for physiological findings.

-

Methodology:

-

Fixation: Dissect and fix the buccal ganglia in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline) for several hours to overnight at 4°C.

-

Permeabilization: Wash the ganglia and permeabilize with a detergent (e.g., Triton X-100) to allow the antibody to penetrate the cells.

-

Blocking: Incubate in a blocking solution (e.g., normal goat serum) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the ganglia in a solution containing a validated primary antibody raised against SCP-B for 24-48 hours at 4°C.

-

Secondary Antibody Incubation: After thorough washing, incubate in a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to rhodamine or Alexa Fluor 488) that binds to the primary antibody.

-

Mounting & Imaging: Mount the whole ganglia on a slide and view using a fluorescence or confocal microscope to identify immunoreactive cell bodies, axons, and neuropil.

-

Protocol 3: Behavioral Assays of Feeding

This protocol quantifies consummatory feeding responses, which can be used to test hypotheses about the overall function of the SCP-B system.

-

Rationale: While cellular physiology is critical, it is essential to link these findings to the animal's actual behavior. Quantifying bite frequency provides a simple, robust readout of the animal's feeding motivation and response intensity.[17]

-

Methodology:

-

Acclimation: Place individual animals in a testing chamber and allow them to acclimate.

-

Stimulus Presentation: A standardized stimulus, such as a small piece of seaweed, is touched to the animal's lips to elicit feeding attempts.[17] This can be paired with other stimuli for conditioning paradigms.[17]

-

Quantification: The primary measure is the number of bites directed at the stimulus over a set period.[17] A bite is an all-or-nothing, easily identifiable movement of the mouth and radula.[17]

-

Pharmacological Manipulation (Optional): To test the role of SCP-B systemically, drugs that either mimic or block SCP-B receptor activation could be injected into the animal prior to behavioral testing, though isolating effects to the feeding circuit is challenging with this approach.

-

Conclusion and Future Directions

Small Cardioactive Peptide B is a quintessential example of a multifunctional neuromodulator. Acting at multiple sites within the Aplysia buccal ganglion, it reconfigures the CPG to shape motor output in a physiologically relevant manner. Its excitatory effects on key neurons enhance the vigor of feeding programs, while its context-dependent release allows for flexible switching between different behaviors.

Despite decades of research, important questions remain. The definitive identification and cloning of the SCP-B receptor(s) is a critical next step that will enable more targeted pharmacological and genetic manipulations. Elucidating how SCP-B signaling is integrated with that of other neuromodulators present in the buccal ganglion (such as serotonin, dopamine, and FMRFamide) will be key to understanding how the full behavioral repertoire is generated. Finally, investigating how SCP-B expression and release are modified by learning paradigms, such as classical and operant conditioning, will provide deeper insight into the molecular basis of long-term behavioral plasticity.[18] The Aplysia feeding system, with SCP-B as a central player, will undoubtedly continue to be a source of fundamental insights into the neural control of behavior.

References

- Lechner, H. A., Baxter, D. A., & Byrne, J. H. (2000). Classical Conditioning of Feeding in Aplysia: I. Behavioral Analysis. Journal of Neuroscience.

- Sossin, W. S., Kirk, M. D., & Scheller, R. H. (1987). Peptidergic modulation of neuronal circuitry controlling feeding in Aplysia. Journal of Neuroscience.

- Lloyd, P. E., Kupfermann, I., & Weiss, K. R. (1985). Biochemical and immunocytological localization of molluscan small cardioactive peptides in the nervous system of Aplysia californica. Journal of Neuroscience.

- Lloyd, P. E., Kupfermann, I., & Weiss, K. R. (1985). Biochemical and Immunocytological Localization of Molluscan Small Cardioactive Peptides in the Nervous System of Aplysia. Journal of Neuroscience.

- Catanese, J., & Byrd, C. (2013). Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents. Journal of Visualized Experiments.

- Dacks, A. M., & Weiss, K. R. (2023). Variable task switching in the feeding network of Aplysia is a function of differential command input. Journal of Neurophysiology.

- Falik, Z., & L-Murshid, H. (2018). Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons. Journal of Visualized Experiments.

- Neinavaie, F., et al. (2012). An In Vitro Preparation for Eliciting and Recording Feeding Motor Programs with Physiological Movements in Aplysia californica. Journal of Visualized Experiments.

- Friedman, A., et al. (2009). A Newly Identified Buccal Interneuron Initiates and Modulates Feeding Motor Programs in Aplysia. Journal of Neurophysiology.

- Dacks, A. M., et al. (2020). Use of the Aplysia feeding network to study repetition priming of an episodic behavior. Journal of Neurophysiology.

- Brembs, B. (2014). Aplysia operant conditioning. Scholarpedia.

- Mahon, A. C., et al. (1985). The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule.

- Mahon, A. C., et al. (1985). The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule. PubMed.

- Siniscalchi, A., et al. (2022). Convergent effects of neuropeptides on the feeding central pattern generator of Aplysia californica. Journal of Neurophysiology.

- Teyke, T., Weiss, K. R., & Kupfermann, I. (1990). Appetitive feeding behavior of Aplysia: behavioral and neural analysis of directed head turning. Journal of Neuroscience.

- Cropper, E. C., et al. (1987). Structure and action of buccalin: A modulatory neuropeptide localized to an identified small cardioactive peptide-containing motor neuron of Aplysia.

- Baxter, D. A., & Byrne, J. H. (2006). Feeding behavior of Aplysia: a model system for comparing cellular mechanisms of classical and operant conditioning. Learning & Memory.

- The Wire Staff. (2021). Neurons Can Generate Varying Output Sans Input, and Sea Slugs May Know How. The Wire Science.

- Chiel, H. J. (2007). Aplysia feeding biomechanics. Scholarpedia.

- Augustin, H., et al. (2022). Invertebrate glial barriers as a model for understanding blood–brain barrier evolution. Biology Open.

- Fioravante, D., & Byrne, J. H. (2011).

Sources

- 1. Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aplysia feeding biomechanics - Scholarpedia [scholarpedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. jneurosci.org [jneurosci.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. science.thewire.in [science.thewire.in]

- 7. jneurosci.org [jneurosci.org]

- 8. jneurosci.org [jneurosci.org]

- 9. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Peptidergic modulation of neuronal circuitry controlling feeding in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Invertebrate glial barriers as a model for understanding blood–brain barrier evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synaptic Functions of Invertebrate Varicosities: What Molecular Mechanisms Lie Beneath - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Classical Conditioning of Feeding in Aplysia: I. Behavioral Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Feeding behavior of Aplysia: a model system for comparing cellular mechanisms of classical and operant conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Small Cardioactive Peptide B (SCPB) Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small cardioactive peptide B (SCPB) is a neuropeptide that plays a crucial role in modulating a variety of physiological processes in invertebrates, particularly mollusks.[1][2] Its actions are mediated through a specific G protein-coupled receptor (GPCR), initiating a signaling cascade that primarily involves the adenylyl cyclase/cAMP pathway.[1][3] This guide provides a comprehensive technical overview of the SCPB receptor signaling pathway, from receptor activation and second messenger generation to downstream physiological effects. It further details established experimental methodologies for investigating this pathway, offering a valuable resource for researchers in neurobiology, pharmacology, and drug discovery.

Introduction to Small Cardioactive Peptide B (SCPB) and its Receptor

Small cardioactive peptide B (SCPB) is a neuropeptide cotransmitter first identified for its excitatory effects on cardiac muscle in mollusks.[2][3] It belongs to a family of small, cardioactive peptides that are involved in the regulation of diverse physiological functions, including feeding behavior, muscle movement, and learning and memory.[1][2][4][5][6] SCPB is derived from a common precursor protein with a related peptide, SCPA.[7] Immunohistochemical studies have localized SCPB-like immunoreactivity to various neurons within the central and peripheral nervous systems of several invertebrate species, suggesting its widespread modulatory role.[4][6]

The biological effects of SCPB are initiated by its binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells.[8][9] While the precise molecular structure of the SCPB receptor is not fully elucidated in all species, functional studies have firmly established its identity as a GPCR that couples to stimulatory G proteins (Gs).[3][10][11]

The Core Signaling Cascade: From Receptor Activation to Physiological Response

The binding of SCPB to its receptor triggers a conformational change in the receptor, which in turn activates the associated heterotrimeric G protein.[8][11] This activation involves the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer.[11][12]

Activation of Adenylyl Cyclase and cAMP Production

The primary downstream effector of the activated Gαs subunit is adenylyl cyclase (AC).[3][12] AC is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][12] SCPB has been shown to potently stimulate adenylyl cyclase activity in a dose-dependent manner in various tissues, including the heart and gill of Aplysia californica.[3] This leads to a significant increase in intracellular cAMP levels, which serves as a crucial second messenger in the SCPB signaling pathway.[1][13]

Downstream Effectors of cAMP

The elevation of intracellular cAMP activates several downstream effector proteins, most notably Protein Kinase A (PKA).[8][13] PKA is a serine/threonine kinase that, upon activation by cAMP, phosphorylates a wide range of target proteins, thereby modulating their activity and leading to the ultimate physiological response.[8]

The specific downstream targets of PKA in the SCPB signaling pathway can vary depending on the cell type and physiological context. However, a common theme is the modulation of ion channel activity and neurotransmitter release. For instance, in some neuronal systems, PKA-mediated phosphorylation can lead to the closure of potassium channels, resulting in increased neuronal excitability.[13]

Alternative Signaling Pathways

While the Gαs-adenylyl cyclase-cAMP-PKA pathway is the most well-characterized signaling cascade for the SCPB receptor, it is plausible that, like many other GPCRs, it may also couple to other G proteins and activate alternative signaling pathways.[10][11] For example, coupling to Gαq could lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[8][12][14] Further research is needed to fully explore the potential for such alternative signaling branches in the SCPB pathway.

Signaling Pathway Diagram

Caption: The SCPB signaling pathway, initiated by ligand binding to a GPCR.

Physiological Roles and Significance

The SCPB signaling pathway is integral to the modulation of a wide array of physiological functions in invertebrates.

-

Cardiovascular Regulation: As its name suggests, SCPB has pronounced effects on cardiac function, increasing both the rate and force of heart contractions in mollusks.[3]

-

Neuromuscular Modulation: SCPB acts as a cotransmitter at neuromuscular synapses, where it can enhance the efficacy of cholinergic transmission.[1]

-

Feeding Behavior: This neuropeptide is heavily implicated in the regulation of feeding, increasing arousal and modulating the activity of motor neurons involved in feeding patterns.[1][2][4][5]

-

Learning and Memory: The cAMP-PKA pathway, a core component of SCPB signaling, is a highly conserved mechanism involved in synaptic plasticity and memory formation in both vertebrates and invertebrates.[13]

Methodologies for Studying the SCPB Receptor Signaling Pathway

A variety of experimental techniques are employed to investigate the different stages of the SCPB signaling cascade.

Receptor-Ligand Binding Assays

Characterizing the interaction between SCPB and its receptor is a fundamental first step. Radioligand binding assays are a powerful tool for this purpose, allowing for the determination of receptor affinity (Kd) and density (Bmax).[15][16]

Protocol: Radioligand Saturation Binding Assay

-

Membrane Preparation: Prepare crude membrane fractions from tissues known to express the SCPB receptor (e.g., heart, gill, or specific ganglia).[16]

-

Incubation: Incubate the membrane preparations with increasing concentrations of a radiolabeled SCPB analog (e.g., [¹²⁵I]-SCPB) in a suitable binding buffer.

-

Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of unlabeled SCPB to saturate the specific binding sites. This allows for the measurement of non-specific binding.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand using filtration through glass fiber filters.[17]

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.[15]

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a typical receptor-ligand binding assay.

Measurement of Second Messenger Levels

Quantifying the production of cAMP is essential for confirming the activation of the adenylyl cyclase pathway.

Protocol: cAMP Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell/Tissue Stimulation: Treat cultured cells or tissue preparations with varying concentrations of SCPB for a defined period.

-

Cell Lysis: Lyse the cells or homogenize the tissue to release the intracellular contents, including cAMP.

-

ELISA Procedure: Follow the manufacturer's instructions for a commercially available cAMP ELISA kit. This typically involves the competitive binding of the sample cAMP and a fixed amount of labeled cAMP to an anti-cAMP antibody coated on a microplate.

-

Detection: Measure the signal (e.g., colorimetric or fluorometric) using a plate reader.

-

Quantification: Generate a standard curve using known concentrations of cAMP and use it to determine the cAMP concentration in the experimental samples.

Assessment of Downstream Kinase Activity

The activation of PKA can be assessed by measuring the phosphorylation of its downstream targets.

Protocol: Western Blotting for Phosphorylated Proteins

-

Protein Extraction: Extract total protein from cells or tissues treated with or without SCPB.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known or suspected PKA target.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Physiological Assays

The ultimate confirmation of the signaling pathway's function comes from measuring the physiological response.

Protocol: Isolated Heart Perfusion

-

Dissection: Carefully dissect the heart from the experimental animal (e.g., Aplysia).

-

Cannulation and Perfusion: Cannulate the appropriate blood vessels and perfuse the heart with a physiological saline solution.

-

Recording: Attach a force transducer to the heart to record the rate and force of contractions.

-

Drug Application: Introduce SCPB at various concentrations into the perfusate and record the changes in cardiac activity.

-

Data Analysis: Analyze the recordings to determine the dose-response relationship for SCPB's effects on heart rate and contractility.[3]

Quantitative Data Summary

| Parameter | Value | Tissue/Organism | Reference |

| EC₅₀ for Heart Rate | 3 x 10⁻¹¹ M | Aplysia californica Heart | [3] |

| EC₅₀ for Force of Contraction | 3 x 10⁻¹⁰ M | Aplysia californica Heart | [3] |

| EC₅₀ for Gill Withdrawal Suppression | 3 x 10⁻¹¹ M | Aplysia californica Gill | [3] |

| EC₅₀ for Adenylate Cyclase (Heart) | 0.1 µM | Aplysia californica Heart | [3] |

| EC₅₀ for Adenylate Cyclase (Gill) | 1.0 µM | Aplysia californica Gill | [3] |

| Threshold for FSB Neuron Burst Frequency | 2 x 10⁻⁸ M | Limax maximus CNS | [5] |

Conclusion and Future Directions

The small cardioactive peptide B receptor signaling pathway represents a classic example of Gs-coupled GPCR signaling, primarily acting through the adenylyl cyclase/cAMP/PKA cascade to modulate a diverse range of crucial physiological processes in invertebrates. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important signaling system.

Future research in this area will likely focus on:

-

Molecular Identification and Characterization of the SCPB Receptor: Cloning and expressing the receptor will enable more detailed structure-function studies and high-throughput screening for novel ligands.

-

Elucidation of Downstream PKA Targets: Identifying the specific proteins phosphorylated by PKA in response to SCPB will provide a more complete understanding of the molecular mechanisms underlying its physiological effects.

-

Investigation of Potential "Biased Agonism": Exploring whether different ligands can selectively activate certain downstream signaling pathways over others could open new avenues for drug development.

-

Translational Relevance: While primarily studied in invertebrates, the fundamental principles of GPCR signaling are highly conserved. Understanding the SCPB pathway in these models can provide valuable insights into the broader principles of neuropeptide modulation of neural circuits and behavior.

By continuing to unravel the complexities of the SCPB receptor signaling pathway, researchers can gain deeper insights into the fundamental mechanisms of neuronal communication and physiological regulation, with potential implications for the development of novel therapeutic agents.

References

-

Fox LE, Lloyd PE. Role of cAMP in the short-term modulation of a neuromuscular system in aplysia. J Neurophysiol. 2000 Mar;83(3):1567-79. [Link]

-

Lloyd PE, Kupfermann I, Weiss KR. The effects of small cardioactive peptide B on the isolated heart and gill of Aplysia californica. Can J Physiol Pharmacol. 1987 Jan;65(1):99-105. [Link]

-

Norekian TP, Satterlie RA. Small cardioactive peptide B increases the responsiveness of the neural system underlying prey capture reactions in the pteropod mollusc, Clione limacina. J Exp Zool. 1994 Oct 1;270(2):136-47. [Link]

-

Prior DJ, Watson WH 3rd. The molluscan neuropeptide, SCPB, increases the responsiveness of the feeding motor program of Limax maximus. J Neurobiol. 1988 Jan;19(1):87-105. [Link]

-

Mahon AC, Lloyd PE, Weiss KR, Kupfermann I, Scheller RH. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule. Proc Natl Acad Sci U S A. 1985 Nov;82(21):7425-9. [Link]

-

Watson WH 3rd, Willows AO. The distribution and possible roles of small cardioactive peptide in the nudibranch Melibe leonina. J Comp Physiol A. 1992;171(2):217-23. [Link]

-

Perry SJ, Dobbins AC, Schofield MG, et al. Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron. Eur J Neurosci. 1999 Feb;11(2):655-62. [Link]

-

G protein-Coupled Receptors (GPCRs). Cusabio. [Link]

-

Wettschureck N, Offermanns S. Mammalian G proteins and their cell type specific functions. Physiol Rev. 2005 Oct;85(4):1159-204. [Link]

-

G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI. [Link]

-

G-Protein-Coupled Receptor (GPCR) Signaling. Khan Academy. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

-

Radioligand Binding Studies. Springer Nature Experiments. [Link]

-

The pharmacological basis of receptor binding. PubMed. [Link]

-

Signal Transduction by VIP and PACAP Receptors. MDPI. [Link]

-

Common mechanisms of synaptic plasticity in vertebrates and invertebrates. National Center for Biotechnology Information. [Link]

-

Biochemistry, G Protein Coupled Receptors. National Center for Biotechnology Information. [Link]

-

Downstream signal transduction. Reactome Pathway Database. [Link]

-

Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis. PubMed. [Link]

-

G Protein-Coupled Receptor Signaling in Stem Cells and Cancer. MDPI. [Link]

Sources

- 1. Small Cardioactive Peptide B - LKT Labs [lktlabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Small cardioactive peptide B increases the responsiveness of the neural system underlying prey capture reactions in the pteropod mollusc, Clione limacina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molluscan neuropeptide, SCPB, increases the responsiveness of the feeding motor program of Limax maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Signal Transduction by VIP and PACAP Receptors | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. cusabio.com [cusabio.com]

- 13. Common mechanisms of synaptic plasticity in vertebrates and invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacological basis of receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

SCP-B Modulation of Central Pattern Generators

Executive Summary

Small Cardioactive Peptide B (SCP-B) represents a paradigmatic class of neuropeptides that function not merely as transmitters, but as master reconfiguration switches for Central Pattern Generators (CPGs). In invertebrate models—specifically the Aplysia buccal ganglia and the crustacean stomatogastric ganglion (STG)—SCP-B demonstrates the capacity to initiate rhythmic motor programs from silence, alter phase relationships, and potentiate muscle contraction amplitude.

This guide provides a rigorous technical analysis of SCP-B’s mechanism of action, focusing on the cAMP-dependent closure of background K+ channels and the enhancement of hyperpolarization-activated currents (

Part 1: Mechanistic Architecture

The modulation of CPGs by SCP-B is not a simple depolarization event; it is a multi-tiered signaling cascade that redefines the intrinsic firing properties of pacemaker neurons and the synaptic strength between network elements.

Molecular Signaling Pathway

SCP-B acts primarily through G-protein coupled receptors (GPCRs) linked to the

Key Effectors:

-

S-type K+ Channels (

): PKA-mediated phosphorylation closes these background channels, increasing membrane resistance and broadening action potentials. This leads to enhanced Calcium ( -

Hyperpolarization-Activated Cation Channels (

): SCP-B shifts the activation curve of

Visualization: SCP-B Intracellular Signaling

The following diagram illustrates the signal transduction pathway from receptor binding to ion channel modulation.

Figure 1: The cAMP-PKA signaling cascade utilized by SCP-B to modulate neuronal excitability.[1]

Part 2: Physiological Effects on CPG Networks

The Aplysia Feeding CPG (Primary Model)

In the Aplysia buccal ganglia, SCP-B is a potent initiator of the "ingestive" motor program. It acts convergently on multiple network levels:

-

Interneurons (B63, B31/B32): SCP-B increases the excitability of these CPG elements, allowing them to drive the rhythm even in the absence of sensory input.

-

Motor Neurons (B38): SCP-B facilitates the Excitatory Junction Potential (EJP) and enhances Excitation-Contraction (EC) coupling directly at the muscle, ensuring that the neural command translates into forceful movement.

Comparative Model: Crustacean STG

In the Stomatogastric Ganglion (STG), SCP-B (and its homologs) activates the pyloric rhythm. It specifically targets the Lateral Pyloric (LP) neuron, inducing bursting properties in otherwise silent cells. This demonstrates the evolutionary conservation of SCP-B as a "rhythm starter."

Visualization: CPG Network Logic

This diagram depicts the simplified Aplysia feeding network and how SCP-B input drives the system.

Figure 2: Logical flow of SCP-B modulation within the Aplysia feeding network.

Part 3: Experimental Protocol

Protocol: Ex Vivo Modulation of Aplysia Buccal Ganglia

Objective: To quantify the effect of SCP-B on CPG rhythm frequency and motor neuron burst characteristics.

3.1 Materials & Setup

-

Subject: Aplysia californica (100-200g).

-

Solutions:

-

Artificial Seawater (ASW): 460 mM NaCl, 10 mM KCl, 11 mM CaCl2, 55 mM MgCl2, 10 mM HEPES, pH 7.6.

-

High-Divalent ASW (Hi-Di): Used during dissection to raise thresholds and prevent excitotoxicity. (Reduce NaCl, increase Ca/Mg).

-

SCP-B Stock:

M in distilled water (Store at -20°C). Working concentration:

-

-

Hardware:

-

Suction electrodes (polyethylene tubing).

-

Intracellular sharp microelectrodes (10-20 MΩ, filled with 3M K-Acetate).

-

Differential AC amplifier (for extracellular) and DC amplifier (for intracellular).

-

3.2 Workflow Logic

Figure 3: Step-by-step experimental workflow for peptide modulation.

3.3 Detailed Methodology

-

Dissection:

-

Anesthetize animal by injection of isotonic

(~50% of body weight). -

Expose the buccal mass and locate the buccal ganglia.

-

Sever the cerebral-buccal connectives and peripheral nerves (Bn1, Bn2, Bn3) leaving ~5mm stumps.

-

Transfer ganglia to a Sylgard-lined dish with Hi-Di ASW (pinned dorsal side up).

-

-

Desheathing:

-

Surgically remove the connective tissue sheath overlying the caudal surface (to access B31/B32) or rostral surface (for B38/B63).

-

Expert Note: Perform this in Hi-Di ASW to prevent spontaneous firing during surgical trauma.

-

-

Electrophysiology Setup:

-

Replace Hi-Di ASW with Normal ASW (perfusion rate 2-3 mL/min).

-

Extracellular: Attach suction electrodes to Buccal Nerve 2 (Bn2) and Buccal Nerve 3 (Bn3) to monitor motor output.

-

Intracellular: Impale neuron B38 or B63. Verify Resting Membrane Potential (RMP) is <-50 mV.

-

-

Data Acquisition (The Modulation):

-

Baseline: Record spontaneous activity for 10 minutes. The preparation should be relatively quiescent or showing slow, irregular bursting.

-

Challenge: Switch perfusion to ASW +

M SCP-B . -

Observation: Within 2-5 minutes, expect onset of rhythmic bursting (Ingestive Motor Program).

-

Washout: Switch back to Normal ASW. Effects should reverse within 15-30 minutes.[4]

-

Part 4: Data Presentation & Analysis

When analyzing the effects of SCP-B, structure your data to highlight the transition from "Quiescence" to "Active Rhythmic State."

Table 1: Expected Quantitative Changes

| Parameter | Baseline (Control) | SCP-B ( | Physiological Implication |

| Burst Frequency | < 0.5 bursts/min | 2 - 5 bursts/min | Induction of rhythmic feeding drive. |

| Burst Duration | Variable | Stabilized (3 - 5 sec) | Regularization of the motor program. |

| Intracellular RMP | -60 mV | -50 to -55 mV | Depolarization via |

| Action Potential Width | Normal | Broadened (+10-20%) | Closure of S-type K+ channels ( |

| Motor Output (Bn2) | Sparse spikes | High-frequency bursts | Recruitment of motor units. |

Statistical Validation

-

Self-Validation: The protocol includes a "Washout" phase (Step 6). If the rhythm does not cease or return to baseline after SCP-B removal, the preparation may be deteriorating (run-down) rather than responding to the peptide.

-

Controls: Run a parallel control with solvent vehicle only to rule out perfusion artifacts.

References

-

Lloyd, P. E., et al. (1985). "The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule."[5][6] Proceedings of the National Academy of Sciences. Link

-

Cropper, E. C., et al. (1987). "Multiple neuropeptides in cholinergic motor neurons of Aplysia: evidence for modulation intrinsic to the motor circuit." Proceedings of the National Academy of Sciences. Link

-

Fox, L. E., & Lloyd, P. E. (1997). "Serotonin and the Small Cardioactive Peptides Differentially Modulate Two Motor Neurons That Innervate the Same Muscle Fibers in Aplysia." Journal of Neuroscience. Link

-

Marder, E., & Bucher, D. (2007). "Understanding Circuit Dynamics Using the Stomatogastric Nervous System of Lobsters and Crabs." Annual Review of Physiology. Link

-

Jing, J., & Weiss, K. R. (2001). "Neural mechanisms of motor program switching in Aplysia." Journal of Neuroscience. Link

Sources

- 1. cusabio.com [cusabio.com]

- 2. Kinetics of ion channel modulation by cAMP in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. PlumX [plu.mx]

- 5. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Distribution and Analysis of Small Cardioactive Peptide B (SCP-B) in the Molluscan Central Nervous System

Abstract

The molluscan nervous system, with its large, identifiable neurons and well-defined circuits, offers an unparalleled model for understanding the fundamental principles of neuromodulation. Small Cardioactive Peptide B (SCP-B) is a pivotal neuropeptide within this system, exerting significant influence over a range of physiological processes, from feeding and cardiovascular control to learning and memory. For researchers and drug development professionals, a comprehensive understanding of SCP-B's distribution is critical for dissecting its functional roles and exploring its potential as a therapeutic or pharmacological target. This guide provides an in-depth overview of the anatomical landscape of SCP-B in the mollusk central nervous system (CNS), details field-proven methodologies for its localization, and discusses the functional implications of its specific distribution patterns.

Introduction: The Significance of SCP-B in Molluscan Neuromodulation

Molluscs possess a seemingly simple yet remarkably sophisticated nervous system, making them powerful models for neuroscience. Neuropeptides like SCP-B are key players in this system, acting not as classical fast-acting neurotransmitters, but as neuromodulators that reconfigure and tune the output of neural circuits.[1][2] SCP-B is part of a family of small, amidated peptides that have been shown to modulate critical behaviors.[3] For instance, SCP-B enhances the responsiveness of feeding motor programs in species like Limax maximus and Aplysia, essentially lowering the threshold for initiating feeding behaviors.[4][5] This modulatory action is not merely a blanket excitation; it is a nuanced tuning of specific neuronal ensembles.

Understanding where SCP-B is located—which neurons synthesize it, where they project, and which circuits they innervate—is fundamental to understanding how it orchestrates these complex behaviors. For drug development, this spatial information is invaluable. It allows for the targeted study of peptidergic signaling pathways and provides a roadmap for developing compounds that can selectively modulate these systems, whether for creating novel molluscicides in agriculture or for using mollusks as screening platforms for drugs targeting peptidergic systems in other animals.

Anatomical Distribution of SCP-B Immunoreactivity